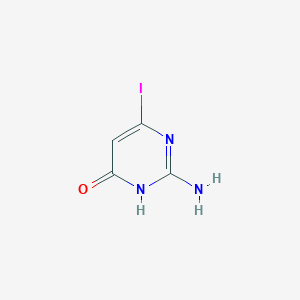

2-Amino-6-iodopyrimidin-4-ol

Description

Properties

CAS No. |

59524-88-8 |

|---|---|

Molecular Formula |

C4H4IN3O |

Molecular Weight |

237 g/mol |

IUPAC Name |

2-amino-4-iodo-1H-pyrimidin-6-one |

InChI |

InChI=1S/C4H4IN3O/c5-2-1-3(9)8-4(6)7-2/h1H,(H3,6,7,8,9) |

InChI Key |

VKVUNHPVRFQNBN-UHFFFAOYSA-N |

SMILES |

C1=C(N=C(NC1=O)N)I |

Canonical SMILES |

C1=C(N=C(NC1=O)N)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 6 Iodopyrimidin 4 Ol

Strategies for Regioselective Iodination of Pyrimidine (B1678525) Systems

The introduction of an iodine atom at a specific position on the pyrimidine ring is a critical step in the synthesis of 2-Amino-6-iodopyrimidin-4-ol. The electron-deficient nature of the pyrimidine ring, particularly at positions 2, 4, and 6, influences the strategy for electrophilic substitution. semanticscholar.org The amino group at the 2-position activates the ring, directing electrophilic attack.

Direct iodination of pyrimidine precursors is a common approach. Reagents such as molecular iodine (I₂) in the presence of an oxidizing agent like hydrogen peroxide or sodium hypochlorite (B82951) are used to generate the electrophilic iodine species required for the reaction. The choice of solvent and reaction temperature is crucial for controlling the regioselectivity and preventing over-iodination. For instance, the direct iodination of 2-aminopyrimidine (B69317) can lead to the formation of 2-amino-4,6-diiodopyrimidine.

Another strategy involves the use of N-iodosuccinimide (NIS) as an iodinating agent, which can offer milder reaction conditions and improved regioselectivity. nih.govresearchgate.net The iodination of isocytosine (B10225) (2-aminopyrimidin-4(3H)-one) with NIS has been reported to produce 2-amino-5-iodopyrimidin-4(1H)-one. researchgate.net While this introduces iodine at the 5-position, it demonstrates the utility of NIS in functionalizing aminopyrimidinols.

For specific regioselectivity, a Sandmeyer-type reaction can be employed, particularly for introducing iodine at the 2-position of a purine (B94841) ring, a related heterocyclic system. This involves diazotization of an amino group followed by treatment with an iodide salt. clockss.org Although not directly applied to the 6-position of a simple pyrimidine in the available literature, this methodology remains a powerful tool for regioselective halogenation.

The following table summarizes various iodination reagents and their typical applications in the synthesis of iodinated pyrimidines and related heterocycles.

| Iodination Reagent | Substrate Example | Position of Iodination | Reference |

| I₂ / Oxidizing Agent (e.g., H₂O₂) | 2-Aminopyrimidine | 4, 6 | |

| N-Iodosuccinimide (NIS) | Isocytosine | 5 | researchgate.net |

| Isopentyl nitrite, CuI, Alkali metal iodide, I₂ | 2-Aminopurines | 2 | clockss.org |

| I₂ / AgNO₃ | Uracil, Cytosine | 5 | |

| I₂ / NaNO₂ | Pyrimidine bases | 5 |

Amination and Hydroxylation Routes for Pyrimidinol Formation

The formation of the aminopyrimidinol scaffold can be achieved through various synthetic routes, either by building the ring with the desired functionalities or by introducing them onto a pre-existing pyrimidine core.

Nucleophilic substitution is a key method for introducing amino and hydroxyl groups. For example, a chloropyrimidine derivative can serve as a versatile intermediate. The chlorine atom can be displaced by an amino group through amination or by a hydroxyl group via hydrolysis. The Chichibabin reaction, a well-known amination method, involves the treatment of a pyridine (B92270) with sodium amide to introduce an amino group. lookchem.com Similar principles can be applied to pyrimidine systems.

Hydroxylation can be achieved by direct oxidation or through the hydrolysis of a halo-pyrimidine. For instance, treatment of a chloropyrimidine with a base can lead to the corresponding hydroxypyrimidine. google.com The tautomeric nature of hydroxypyrimidines is an important consideration, as they can exist in equilibrium with their pyrimidinone forms. thieme-connect.de The predominant tautomer is influenced by factors such as pH and the solvent used.

Oxidative amination represents a more modern approach to the synthesis of pyridones, which are structurally related to pyrimidinols. This method can involve the ring expansion of cyclopentenones, demonstrating innovative strategies for constructing these heterocyclic systems. google.comresearchgate.net

Precursor-Based Synthesis from Related Pyrimidine Derivatives

A common and efficient strategy for synthesizing complex pyrimidines like this compound is to start from a simpler, readily available pyrimidine precursor and then perform functional group interconversions.

Synthesis from 2-Amino-4,6-dihydroxypyrimidine Analogues

2-Amino-4,6-dihydroxypyrimidine is a key starting material for the synthesis of this compound. This precursor can be halogenated to introduce the iodine atom. A common method for halogenating dihydroxypyrimidines is to first convert the hydroxyl groups to chloro groups using a reagent like phosphorus oxychloride (POCl₃). nih.govchemicalbook.com This yields 2-amino-4,6-dichloropyrimidine (B145751). lookchem.com This dichloro intermediate is then more susceptible to subsequent nucleophilic substitution or further halogenation.

The conversion of the dihydroxy to the dichloro derivative is a crucial step, as it activates the pyrimidine ring for further functionalization. The resulting 2-amino-4,6-dichloropyrimidine can then undergo a Finkelstein-type reaction, where the chlorine atoms are exchanged for iodine atoms, or a direct iodination reaction. Another possibility is the selective hydrolysis of one of the chloro groups to a hydroxyl group, followed by iodination. The regioselectivity of these reactions would be a critical factor to control.

A patent describes the halogenation of 5-aminopyrimidine-4,6-diols to the corresponding 4,6-dihalopyrimidin-5-amines, which highlights the general applicability of this transformation. nih.gov

Utilization of Guanidine (B92328) and Malonate Derivatives

The fundamental structure of the 2-aminopyrimidine ring is most commonly constructed through the condensation of guanidine with a 1,3-dicarbonyl compound. organic-chemistry.org For the synthesis of the precursor 2-amino-4,6-dihydroxypyrimidine, guanidine (or its salt, such as guanidine hydrochloride or guanidine nitrate) is reacted with a malonic acid derivative, typically diethyl malonate. chemicalbook.comnih.gov

The reaction is generally carried out in the presence of a base, such as sodium ethoxide or sodium methoxide, in an alcoholic solvent. The base deprotonates the active methylene (B1212753) group of the malonate, which then acts as a nucleophile, attacking the guanidine. Subsequent cyclization and elimination of alcohol lead to the formation of the pyrimidine ring.

The following table outlines a typical reaction for the synthesis of 2-Amino-4,6-dihydroxypyrimidine.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reference |

| Guanidine nitrate | Diethyl malonate | Sodium methoxide | Ethanol | 2-Amino-4,6-dihydroxypyrimidine | chemicalbook.com |

| Guanidine hydrochloride | Dimethyl malonate | Sodium methoxide | Methanol | 2-Amino-4,6-dihydroxypyrimidine |

This method is highly versatile, and by using substituted malonates, various 5-substituted 2-amino-4,6-dihydroxypyrimidines can be prepared. nih.gov

Cyclo-condensation Reactions in Pyrimidine Core Construction

Cyclo-condensation reactions are a cornerstone of pyrimidine synthesis. The Prinzbach-type synthesis, which involves the reaction of a compound containing an N-C-N fragment (like guanidine or urea) with a C-C-C fragment (like a 1,3-dicarbonyl compound or its equivalent), is the most widely used method. clockss.org

Various catalysts and reaction conditions can be employed to promote these cyclo-condensations. For instance, Lewis acids like YbCl₃ have been used to catalyze the condensation of an aldehyde, a ketone, and urea (B33335) to form a pyrimidine derivative. clockss.org Microwave-assisted organic synthesis has also been applied to accelerate these reactions, often leading to higher yields and shorter reaction times. nih.gov

More complex, multi-component reactions (MCRs) have been developed for the one-pot synthesis of highly substituted pyrimidines. nih.gov These reactions offer significant advantages in terms of efficiency and atom economy. For example, a three-component reaction involving an acid chloride, a terminal alkyne, and a guanidinium (B1211019) salt can lead to the formation of a pyrimidine ring in a single step. nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis plays an increasingly important role in modern organic synthesis, and the preparation of functionalized pyrimidines is no exception. Catalytic methods can offer milder reaction conditions, higher selectivity, and greater functional group tolerance compared to stoichiometric approaches.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for modifying pyrimidine scaffolds. nih.govlookchem.com For instance, a 2-amino-6-chloropyrimidine derivative can be coupled with a boronic acid (Suzuki coupling) or a terminal alkyne (Sonogashira coupling) to introduce a wide range of substituents at the 6-position. While not directly leading to this compound, these methods highlight the potential for catalytic functionalization of halo-pyrimidines.

Copper-catalyzed reactions have also been employed for the N-arylation of imidazoles using 2-aminopyrimidine-4,6-diol as a ligand, demonstrating the utility of this pyrimidine derivative in promoting catalytic transformations.

In the context of the pyrimidine core synthesis, various catalysts can be used to facilitate the cyclo-condensation reaction. As mentioned earlier, Lewis acids can catalyze the Biginelli and related reactions. clockss.org More recently, organocatalysts and even biocatalysts have been explored for these transformations, offering greener and more sustainable synthetic routes. The use of catalysts in the synthesis of amino acids from simple starting materials like dinitrogen and carbon dioxide showcases the power of catalysis in complex molecule synthesis.

Palladium-Catalyzed Synthetic Protocols

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, offering powerful tools for creating carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. dokumen.pub These protocols are instrumental in the synthesis and functionalization of heterocyclic compounds, including pyrimidine derivatives. dokumen.pubresearchgate.net For the synthesis of halogenated pyrimidines like this compound, palladium catalysts can be employed in cross-coupling reactions to introduce various substituents at the C-6 position.

Research has demonstrated the use of palladium catalysts for the synthesis of related structures. For instance, the synthesis of 2-amino-5-iodopyrimidin-4-ol has been achieved, highlighting the applicability of palladium catalysis in the synthesis of iodinated aminopyrimidinols. researchgate.net In a broader context, palladium-catalyzed methods are frequently used for the arylation of primary aliphatic amines with aryl bromides, showcasing the versatility of these catalysts in forming N-aryl bonds which can be relevant in building complex pyrimidine-based structures. dokumen.pub The Suzuki cross-coupling reaction, a palladium-catalyzed process, is a prominent method for creating carbon-carbon bonds and has been successfully applied to synthesize 6-arylated dopamine (B1211576) derivatives, indicating its potential for modifying the pyrimidine core. mdpi.com

Table 1: Overview of Palladium Catalysts in Heterocyclic Synthesis

| Catalyst/Precursor | Ligand | Typical Reaction | Reference |

|---|---|---|---|

| Pd₂(dba)₃ | SPhos | Suzuki Cross-Coupling | mdpi.com |

| PdCl₂(PPh₃)₂ | PPh₃ | Cross-Coupling | researchgate.net |

This table illustrates common palladium catalysts and their applications in synthetic reactions relevant to pyrimidine chemistry.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a significant enhancement to traditional synthetic protocols, offering dramatic reductions in reaction times and often leading to improved yields and purer products. nih.govnih.gov This technique utilizes microwave irradiation to heat reactants directly and efficiently, which can accelerate reaction rates significantly compared to conventional heating methods.

The synthesis of various aminopyrimidine derivatives has been successfully achieved using microwave irradiation. nih.govrsc.org For example, a one-pot, three-component cycloaddition reaction to produce 2-amino dihydropyrimidinone derivatives under microwave conditions resulted in excellent yields and short reaction times. nih.gov Similarly, the synthesis of 2-amino-4,6-diarylpyrimidines was carried out efficiently in a two-step process under microwave irradiation. rsc.org These examples underscore the potential of microwave assistance to streamline the synthesis of this compound, reducing energy consumption and potentially minimizing the formation of by-products. rasayanjournal.co.in

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrimidine Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Advantage of Microwave | Reference |

|---|---|---|---|---|

| Reaction Time | Hours to Days | Minutes to Hours | Faster reaction rates | nih.gov |

| Energy Consumption | High | Low to Moderate | Increased energy efficiency | rasayanjournal.co.in |

| Product Yield | Moderate to Good | Good to Excellent | Often higher yields | nih.govrsc.org |

| By-product Formation | Can be significant | Often minimized | Higher product purity | rasayanjournal.co.in |

This table provides a generalized comparison based on reported syntheses of related pyrimidine compounds.

Protective Group Strategies in the Synthesis of Aminopyrimidinols

In the synthesis of multifunctional molecules like this compound, protecting groups are essential tools to temporarily mask reactive functional groups. jocpr.compressbooks.pub This strategy prevents unwanted side reactions and allows for selective chemical transformations at other positions on the molecule. jocpr.comorganic-chemistry.org The target molecule contains a nucleophilic amino group and a hydroxyl group (in its tautomeric oxo form), both of which can interfere with synthetic steps such as halogenation or coupling reactions. researchgate.net

A good protecting group must be easy to introduce, stable under the desired reaction conditions, and easy to remove without altering the rest of the molecule. pressbooks.pubweebly.com For the amino group, common protecting groups include tert-Butoxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc). organic-chemistry.org The Boc group is typically removed under acidic conditions, while the Fmoc group is cleaved with a base. organic-chemistry.org This differential reactivity allows for an "orthogonal" protection strategy, where one group can be removed selectively while the other remains intact. jocpr.comorganic-chemistry.org The hydroxyl group of the pyrimidinol can be protected as an ether or a silyl (B83357) ether. The strategic selection and application of these groups are critical for a successful multi-step synthesis. jocpr.com

Table 3: Common Protecting Groups for Amino and Hydroxyl Functions

| Functional Group | Protecting Group | Abbreviation | Typical Deprotection Conditions | Reference |

|---|---|---|---|---|

| Amine (-NH₂) | tert-Butoxycarbonyl | Boc | Acidic media (e.g., TFA) | organic-chemistry.org |

| Amine (-NH₂) | Fluorenylmethyloxycarbonyl | Fmoc | Basic media (e.g., Piperidine) | organic-chemistry.org |

| Amine (-NH₂) | Benzoyl | Bz | Mild basic or acidic hydrolysis | jocpr.com |

| Hydroxyl (-OH) | Dimethoxytrityl | DMT | Mild acidic conditions | jocpr.com |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inraijmr.com These principles are increasingly important in the synthesis of pharmaceuticals and other fine chemicals. The synthesis of this compound can be made more sustainable by incorporating green chemistry approaches.

Key principles include the use of catalysts instead of stoichiometric reagents to improve atom economy, minimizing waste, and employing safer solvents. rasayanjournal.co.inraijmr.com Palladium-catalyzed reactions, which use only a small amount of catalyst, are inherently greener than many classical methods. raijmr.com The use of microwave-assisted synthesis aligns with green principles by reducing energy consumption and shortening reaction times. rasayanjournal.co.inmatanginicollege.ac.in Furthermore, developing syntheses that proceed in environmentally benign solvents, such as water or polyethylene (B3416737) glycol (PEG), or even under solventless conditions, represents a significant green advancement. rasayanjournal.co.inmatanginicollege.ac.in For instance, the "Grindstone Chemistry Technique" has been used for the solvent-free synthesis of dihydropyrimidinones, showcasing an alternative to hazardous solvents. rasayanjournal.co.in

Table 4: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application in Synthesis | Potential Benefit | Reference |

|---|---|---|---|

| Catalysis | Use of palladium or other catalysts. | Reduces waste, improves atom economy. | raijmr.com |

| Energy Efficiency | Employing microwave irradiation. | Minimizes energy use, shortens reaction time. | matanginicollege.ac.in |

| Safer Solvents | Use of water, ionic liquids, or solvent-free conditions. | Reduces environmental impact and toxicity. | rasayanjournal.co.in |

| Renewable Feedstocks | Sourcing starting materials from renewable sources. | Reduces dependence on depleting resources like petroleum. | matanginicollege.ac.in |

| Waste Prevention | Designing synthetic routes with fewer steps and higher yields. | Minimizes the generation of harmful by-products. | raijmr.com |

Chemical Transformations and Derivatization Pathways of 2 Amino 6 Iodopyrimidin 4 Ol

Cross-Coupling Reactions at the C-6 Position

The presence of an iodine atom at the C-6 position of 2-Amino-6-iodopyrimidin-4-ol makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the creation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of substituted pyrimidine (B1678525) derivatives.

Suzuki Cross-Coupling Methodologies

The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds between the C-6 position of this compound and a variety of aryl or vinyl boronic acids or their esters. This reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The general reaction involves the coupling of the iodopyrimidine with an organoboron reagent, leading to the formation of a new C-C bond.

Key to the success of the Suzuki coupling is the choice of catalyst, base, and solvent. For substrates similar to this compound, such as 6-chloro-2,4-diaminopyrimidines, catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been used effectively. The selection of the base, commonly potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), and a suitable solvent system, often a mixture of an organic solvent like dioxane or toluene (B28343) with water, is crucial for achieving high yields.

Table 1: Representative Conditions for Suzuki Cross-Coupling of this compound Analogues

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | Good | |

| Pd(OAc)₂/TPPTS | Na₂CO₃ | Acetonitrile (B52724)/H₂O | Room Temp - 80 | Moderate to High | |

| Na₂PdCl₄/sSPhos | K₃PO₄ | Acetonitrile/H₂O | 37 | Good to Excellent |

Note: This data is based on analogous pyrimidine systems and represents expected outcomes for this compound.

Sonogashira Cross-Coupling Methodologies

The Sonogashira cross-coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and the C-6 position of this compound. This reaction is co-catalyzed by a palladium complex and a copper(I) salt, typically in the presence of a base such as a tertiary amine. The Sonogashira coupling is a highly efficient method for the synthesis of 6-alkynyl-2-aminopyrimidin-4-ol derivatives.

For structurally similar compounds like 2,4-diamino-6-iodopyrimidine, Sonogashira reactions have been shown to be effective. The reaction conditions generally involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a copper(I) co-catalyst like copper(I) iodide (CuI), with a base like triethylamine (B128534) (Et₃N) which can also serve as the solvent.

Table 2: Typical Conditions for Sonogashira Cross-Coupling of this compound Analogues

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Ref |

| Pd(PPh₃)₄ | CuI | Et₃N | THF/Et₃N | Room Temp | |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 25-100 |

Note: This data is based on analogous pyrimidine systems and represents expected outcomes for this compound.

Heck Reaction Applications

The Heck reaction provides a method for the vinylation of the C-6 position of this compound by coupling it with an alkene. This palladium-catalyzed reaction typically requires a base to neutralize the hydrogen halide formed during the catalytic cycle. The Heck reaction is a valuable tool for introducing vinyl groups, which can be further functionalized.

Table 3: General Conditions for Heck Reaction of Iodo-pyrimidines

| Catalyst | Base | Solvent | Temperature (°C) | Method | Ref |

| Pd(PPh₃)₂Cl₂ | N-ethylpiperidine | DMF | 150 | Microwave | |

| Pd(OAc)₂ | Et₃N | DMF | 100 | Conventional |

Note: This data is based on analogous pyrimidine systems and represents expected outcomes for this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions at Pyrimidine Halogenated Sites

The iodine atom at the C-6 position of this compound can be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, particularly at positions ortho and para to the ring nitrogens. The C-6 position is activated towards SNAr, allowing for the introduction of a range of functional groups.

Common nucleophiles used in SNAr reactions with halogenated pyrimidines include amines, alkoxides, and thiolates. The reactivity of the leaving group in SNAr reactions on pyrimidine rings generally follows the order F > Cl > Br > I for reactions that are rate-limited by the attack of the nucleophile. However, the C-I bond is the weakest, which can influence its reactivity in other contexts. For 6-halopurines, a related heterocyclic system, 6-iodopurines have been shown to be effective substrates for SNAr with certain nucleophiles.

Table 4: Potential Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | 6-Amino-substituted pyrimidine |

| Alkoxide | R-ONa | 6-Alkoxy-substituted pyrimidine |

| Thiolate | R-SNa | 6-Thioether-substituted pyrimidine |

Functionalization of Amino and Hydroxyl Moieties in the Pyrimidine Ring

The presence of amino and hydroxyl groups at the C-2 and C-4 positions, respectively, provides additional sites for functionalization, allowing for the synthesis of a diverse library of derivatives.

Acylation and Alkylation Reactions

The amino group at the C-2 position is nucleophilic and can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. It can also be alkylated using alkyl halides, although controlling the degree of alkylation can be challenging.

The hydroxyl group at the C-4 position exists in tautomeric equilibrium with its keto form (pyrimidinone). This group can be alkylated, typically on the ring nitrogen under basic conditions, or acylated on the oxygen atom. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.

Table 5: Potential Functionalization of Amino and Hydroxyl Groups

| Reaction Type | Reagent | Functional Group Targeted | Product |

| Acylation | Acetyl chloride | Amino group | 2-Acetamido-6-iodopyrimidin-4-ol |

| Alkylation | Methyl iodide | Amino group | 2-(Methylamino)-6-iodopyrimidin-4-ol |

| Alkylation | Benzyl (B1604629) bromide | Hydroxyl/Ring Nitrogen | 4-(Benzyloxy)-2-amino-6-iodopyrimidine or N-alkylated product |

Derivatization for Solubilization and Reactivity Modulation

The inherent properties of this compound, such as limited solubility in common organic solvents, often necessitate derivatization to facilitate its use in subsequent synthetic steps. Furthermore, selective protection and activation of its functional groups are crucial for directing reactivity and avoiding unwanted side reactions.

Solubilization Strategies: The introduction of solubilizing moieties is a common strategy to improve the compound's handling and reaction efficiency. This can be achieved by targeting the C2-amino or C4-hydroxyl groups. For instance, alkylation or acylation with chains containing polar functionalities like ethers, tertiary amines, or carboxylic acids can enhance solubility in a broader range of solvents.

Reactivity Modulation: Modulating the reactivity of the three key functional sites is essential for controlled synthesis.

C2-Amino Group: This primary amine is a potent nucleophile. To prevent its interference in reactions targeting other sites, it can be protected. Common protecting groups include acetyl (Ac), tert-butyloxycarbonyl (Boc), or benzyl (Bn), which can be installed under standard conditions and removed selectively. This protection scheme allows for the unhindered reaction of the iodo or hydroxyl functionalities.

C4-Hydroxyl/Oxo Group: The tautomeric nature of this group allows for O-alkylation to form ethers or conversion into a more reactive leaving group. Treatment with phosphoryl chloride (POCl₃) or a similar halogenating agent can transform the hydroxyl/oxo group into a 4-chloro substituent. This chloro group is an excellent electrophilic site for subsequent nucleophilic aromatic substitution (SNAr) reactions, dramatically expanding the synthetic possibilities.

C6-Iodo Group: The iodine atom is the primary site for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. Its high reactivity makes it an ideal anchor point for constructing more complex molecular architectures.

The following table summarizes key derivatization strategies:

| Functional Group | Transformation | Typical Reagents | Purpose |

|---|---|---|---|

| C2-Amino | Acylation (Protection) | Acetyl chloride, Acetic anhydride | Modulate nucleophilicity, prevent side reactions |

| C2-Amino | Carbamoylation (Protection) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Modulate nucleophilicity, improve organic solubility |

| C4-Hydroxyl | O-Alkylation | Alkyl halides (e.g., MeI, BnBr) with base | Improve solubility, prevent tautomerization |

| C4-Hydroxyl/Oxo | Chlorination (Activation) | POCl₃, PCl₅ | Create an electrophilic site for SNAr reactions |

| C6-Iodo | Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst | C-C bond formation (biaryl systems) |

| C6-Iodo | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | C-C bond formation (alkynylpyrimidines) |

Cyclization and Annulation Reactions Leading to Fused Heterocyclic Systems

The strategic placement of functional groups in this compound makes it a valuable precursor for annulation reactions, where a new ring is fused onto the pyrimidine core. This approach is fundamental to the synthesis of bicyclic and polycyclic heterocycles, many of which are privileged scaffolds in medicinal chemistry.

The construction of the pyrido[2,3-d]pyrimidine (B1209978) skeleton from a 6-halopyrimidine precursor is a well-established synthetic route. nih.gov This transformation involves forming a new pyridine (B92270) ring by introducing a three-carbon unit at the C5 and C6 positions of the pyrimidine. For this compound, this is typically accomplished through a palladium-catalyzed cross-coupling reaction at the C6-iodo position, followed by an intramolecular cyclization.

A general and effective strategy involves a Heck reaction or a Suzuki coupling to introduce a side chain containing a latent electrophilic or nucleophilic center, which then undergoes cyclization. For example, coupling with an acrylate (B77674) ester can be followed by an intramolecular Michael addition and subsequent aromatization. Alternatively, coupling with a vinylboronic ester can introduce the necessary carbons for ring closure. These methods provide a modular approach to diversely substituted pyrido[2,3-d]pyrimidines. nih.govjocpr.com

| Reaction Type | Coupling Partner | Catalyst System | Key Intermediate | Final Structure |

|---|---|---|---|---|

| Heck Reaction | Ethyl acrylate | Pd(OAc)₂, PPh₃, Base | C6-alkenyl pyrimidine | Pyrido[2,3-d]pyrimidin-7(8H)-one |

| Suzuki Coupling | 2-Formylphenylboronic acid | Pd(PPh₃)₄, Base | C6-aryl pyrimidine | Benzo[h]pyrido[2,3-d]pyrimidine derivative |

| Sonogashira Coupling | Propargyl alcohol | PdCl₂(PPh₃)₂, CuI, Base | C6-alkynyl pyrimidine | Furo[2,3-b]pyridine fused system (after cyclization) |

The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) ring system conventionally proceeds via the condensation of a 5-aminopyrazole precursor with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound or its equivalent. rsc.orgnih.gov This method constructs the pyrimidine ring onto a pre-existing pyrazole.

The formation of a pyrazolo[1,5-a]pyrimidine directly from a pyrimidine starting material like this compound is not a standard or straightforward transformation. Such a conversion would necessitate a complex ring-opening and rearrangement cascade, for which there are few, if any, general precedents in the literature. This pathway remains a significant synthetic challenge and is not a conventional application of aminopyrimidine chemistry. The established and reliable methods invariably rely on aminopyrazole building blocks. ias.ac.innih.govresearchgate.net

The synthesis of the pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine scaffold, from 6-halopyrimidines is a highly efficient and widely used strategy. mdpi.com The C6-iodo group of this compound is perfectly positioned for this annulation. The most prominent method involves a tandem Sonogashira coupling and cyclization sequence.

In this approach, the 6-iodopyrimidine is coupled with a terminal alkyne under palladium-copper catalysis. The resulting 6-alkynylpyrimidine intermediate is then subjected to an intramolecular cyclization, typically promoted by a base or a copper catalyst, to form the pyrrole (B145914) ring. The C5-H bond of the pyrimidine adds across the alkyne in a 5-endo-dig cyclization to furnish the bicyclic system. The use of specific alkynes or subsequent reduction steps can yield the dihydropyrrolo[2,3-d]pyrimidine derivatives. This powerful reaction allows for significant diversity in the final product, controlled by the choice of the alkyne coupling partner. mdpi.com

| Alkyne Coupling Partner | Catalyst System (Coupling/Cyclization) | Resulting C5/C6 Substituent on Pyrrole Ring | Reference Strategy |

|---|---|---|---|

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂/CuI; then TBAF/Base | Unsubstituted | mdpi.com |

| Phenylacetylene | PdCl₂(PPh₃)₂/CuI; then Base (e.g., K₂CO₃) | C6-Phenyl | mdpi.com |

| Propargyl amine (Boc-protected) | PdCl₂(PPh₃)₂/CuI; then Base | C5-Aminomethyl (after deprotection) | mdpi.com |

| Hex-1-yne | PdCl₂(PPh₃)₂/CuI; then Base | C6-Butyl | mdpi.com |

Exploration of Tandem Reaction Sequences and Multi-component Reactions

Modern synthetic chemistry emphasizes efficiency, atom economy, and the reduction of intermediate purification steps. Tandem reactions (or cascade reactions) and multi-component reactions (MCRs) are powerful tools that align with these principles. This compound is an excellent substrate for designing such complex transformations.

Tandem Reactions: As discussed previously, the synthesis of pyrrolo[2,3-d]pyrimidines via a Sonogashira coupling followed by intramolecular cyclization is a prime example of a tandem reaction sequence. mdpi.commdpi.com Both C-C and C-N bond formations occur in a single, orchestrated process without the need to isolate the alkynyl intermediate, streamlining the synthesis of this important heterocyclic core.

Multi-component Reactions (MCRs): MCRs involve combining three or more reactants in a single pot to form a product that incorporates structural features from each component. nih.gov The functional groups on this compound allow for its potential inclusion in MCRs to rapidly build molecular complexity. For instance, a three-component reaction could involve the pyrimidine, an aldehyde, and an active methylene (B1212753) compound. scielo.org.mx In a hypothetical scenario, the C2-amino group could act as a nucleophile, condensing with an aldehyde to form a Schiff base, which is then attacked by the active methylene compound, leading to a cyclized product in a manner analogous to established MCRs for pyridine synthesis. nih.gov

Another potential MCR pathway involves a palladium-catalyzed process where the C6-iodo group participates in a coupling cascade with two other components, leading to highly substituted, fused heterocyclic systems in a single operation.

| Reaction Type | Component 1 | Component 2 | Component 3 | Potential Product Class | Reference Concept |

|---|---|---|---|---|---|

| Hantzsch-like Pyridine Synthesis | This compound (as enamine source) | Aromatic Aldehyde | Malononitrile | Substituted Pyrido[2,3-d]pyrimidines | nih.govscielo.org.mx |

| Palladium-Catalyzed Cascade | This compound | Terminal Alkyne | Carbon Monoxide (CO) | Pyrido[2,3-d]pyrimidinones with exocyclic functionality | General Pd-cascade principles |

Role of 2 Amino 6 Iodopyrimidin 4 Ol As a Key Synthetic Intermediate in Academic Research

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

The inherent reactivity of the carbon-iodine bond in 2-Amino-6-iodopyrimidin-4-ol makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the creation of new carbon-carbon and carbon-heteroatom bonds. While direct studies on this compound can be limited, the reactivity of closely related analogs, such as 2-amino-6-iodo-4-tosyloxypyrimidine, provides significant insight into its synthetic potential. researchgate.net This related compound serves as a key intermediate for the preparation of differentially substituted 2-aminopyrimidines through sequenced Suzuki and Sonogashira reactions. researchgate.net

The amino and hydroxyl/oxo functionalities on the pyrimidine (B1678525) ring also offer sites for further derivatization, enabling the construction of a variety of heterocyclic systems. For instance, these groups can participate in condensation reactions with bifunctional reagents to form fused ring systems. The ability to introduce different substituents at the 6-position via the iodo group, followed by modification of the other positions, allows for the generation of a diverse range of pyrimidine-based scaffolds.

Table 1: Examples of Heterocyclic Scaffolds Derived from 2-Aminopyrimidine (B69317) Intermediates

| Precursor Scaffold | Reaction Type | Resulting Heterocyclic Scaffold |

| 2-Aminopyrimidine | Cyclocondensation | Fused Pyrimidines (e.g., Purines) |

| 2-Aminopyrimidine | Cross-Coupling | Substituted Pyrimidines |

| 2-Aminopyrimidine | Annulation | Pyrido[2,3-d]pyrimidines |

Building Block for Advanced Organic Molecules and Chemical Libraries

The modular nature of this compound makes it an ideal building block for the construction of advanced organic molecules and the generation of chemical libraries for high-throughput screening. The ability to perform sequential cross-coupling reactions at the 6-position allows for the introduction of a wide variety of substituents, leading to a vast chemical space from a single starting material.

A practical and divergent solution-phase synthetic strategy has been optimized to prepare a highly diverse library of 2,4-diaryl- and 2,6-diarylpyrimidines by exploiting the Suzuki-Miyaura cross-coupling reaction. researchgate.net This approach enables the creation of large collections of related compounds with varying substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery. The synthesis of 2-amino-4,6-diarylpyrimidine derivatives has attracted significant attention due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net

Table 2: Key Reactions for Library Synthesis Using 2-Aminopyrimidine Scaffolds

| Reaction | Reagents | Purpose |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Palladium catalyst | Introduction of aryl or heteroaryl groups |

| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst | Introduction of alkynyl groups |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst | Introduction of amino groups |

Application in the Design of Complex Ring Systems

The strategic functionalization of this compound serves as a gateway to the synthesis of complex, fused ring systems. The iodo group can be transformed into other reactive functionalities or used directly in cyclization reactions to build bicyclic and polycyclic heterocyclic frameworks. These complex ring systems are often found in biologically active natural products and pharmacologically relevant molecules.

For example, the synthesis of novel 2-amino-4-aryl-6-pyridopyrimidines has been achieved, demonstrating the utility of substituted aminopyrimidines in constructing more elaborate heterocyclic structures. nih.gov Although not starting directly from this compound, these syntheses highlight the importance of the aminopyrimidine core in accessing complex fused systems. The general strategy often involves the initial formation of a substituted pyrimidine followed by annulation reactions to build the adjacent rings. The presence of the iodo group in this compound provides a handle for intramolecular reactions, such as Heck or Sonogashira couplings, to forge the new rings.

Table 3: Examples of Complex Ring Systems Accessible from Pyrimidine Precursors

| Precursor Type | Synthetic Strategy | Resulting Complex Ring System |

| Substituted Aminopyrimidine | Annulation | Pyrido[2,3-d]pyrimidines |

| Halogenated Pyrimidine | Intramolecular Cross-Coupling | Fused bicyclic pyrimidines |

| Aminopyrimidine | Multi-component Reaction | Polycyclic heterocyclic systems |

Theoretical and Computational Chemistry Investigations of 2 Amino 6 Iodopyrimidin 4 Ol

Quantum Chemical Studies of Electronic Structure and Reactivity

No specific research data is available for the quantum chemical studies of the electronic structure and reactivity of 2-Amino-6-iodopyrimidin-4-ol.

Reaction Mechanism Elucidation through Computational Modeling

There is no published information detailing the computational modeling of reaction mechanisms involving this compound.

Conformational Analysis and Energetic Profiles

Specific conformational analysis and the corresponding energetic profiles for this compound have not been reported in the available literature.

In Silico Approaches for Predicting Chemical Transformations and Selectivity

There are no specific in silico studies available that predict the chemical transformations and selectivity of this compound.

Advanced Analytical and Spectroscopic Research Techniques for Characterization of 2 Amino 6 Iodopyrimidin 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. While comprehensive, peer-reviewed NMR data specifically for 2-Amino-6-iodopyrimidin-4-ol is not extensively published, analysis of its parent compound, 2-aminopyrimidin-4-ol (isocytosine), and related derivatives provides a strong basis for expected spectral characteristics.

For ¹H NMR, the pyrimidine (B1678525) ring proton is expected to appear as a singlet in the aromatic region. The protons of the amino (NH₂) and hydroxyl (OH) groups would likely produce broad singlets, with their chemical shifts being highly dependent on the solvent, concentration, and temperature.

In ¹³C NMR spectroscopy, distinct signals would correspond to each carbon atom in the pyrimidine ring. The carbon atom bonded to the iodine (C6) would be significantly influenced by the halogen's electron-withdrawing and heavy-atom effects. The chemical shifts of the carbons bonded to the amino (C2) and hydroxyl (C4) groups would also be characteristic.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | δ 5.5 - 6.0 | Singlet | C5-H proton on the pyrimidine ring. |

| ¹H | Variable (broad) | Singlet | NH₂ and OH protons; position is solvent-dependent. |

| ¹³C | δ ~160-170 | Singlet | C4-OH (or C=O in tautomeric form). |

| ¹³C | δ ~155-165 | Singlet | C2-NH₂. |

| ¹³C | δ ~90-100 | Singlet | C5. |

| ¹³C | Variable | Singlet | C6-I; shift influenced by the heavy iodine atom. |

Note: This table is predictive, based on data from analogous pyrimidine structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC/MS, HR-MS)

Mass spectrometry (MS) is critical for determining the molecular weight and confirming the elemental composition of this compound. The compound has a molecular formula of C₄H₄IN₃O and a molecular weight of approximately 237.00 g/mol .

High-resolution mass spectrometry (HR-MS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its elemental formula. Techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) are invaluable for analyzing the compound within complex mixtures, providing both retention time and mass-to-charge ratio (m/z) data. The mass spectrum would be characterized by a prominent molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) corresponding to its molecular weight. The isotopic pattern of iodine (¹²⁷I is 100% abundant) simplifies the interpretation of the molecular ion region.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the various functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Analysis of related pyrimidine derivatives, such as 4-amino-2,6-dihydroxy pyrimidine and 2-amino-4-hydroxy-6-methyl pyrimidine, suggests the key vibrational modes to expect. The N-H stretching vibrations of the primary amino group typically appear as one or two sharp bands in the 3200-3400 cm⁻¹ region. A broad absorption band in the 3000-3500 cm⁻¹ range would be indicative of the O-H stretch of the hydroxyl group, often overlapping with the N-H stretches. The spectrum would also feature C=O stretching bands (around 1650-1720 cm⁻¹) if the compound exists in its keto tautomeric form, 2-amino-6-iodo-pyrimidin-4(3H)-one, which is common for hydroxypyrimidines. Vibrations corresponding to C=C and C=N bonds within the pyrimidine ring would appear in the 1400-1650 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3200 - 3500 | O-H / N-H | Stretching |

| 1650 - 1720 | C=O (keto tautomer) | Stretching |

| 1550 - 1650 | C=N / C=C | Ring Stretching |

| 1400 - 1500 | C=C | Ring Stretching |

Note: The presence and position of the C=O band can provide insight into the predominant tautomeric form of the molecule in the solid state.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can confirm the molecular structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. While a specific crystal structure for this compound (CAS 59524-88-8) is not publicly available in major crystallographic databases, analysis of closely related pyrimidine structures is routine in structural biology and chemistry. Such an analysis would definitively resolve the tautomeric form (the -ol vs. the -one form) present in the solid state and detail the hydrogen-bonding networks that stabilize the crystal lattice.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pyrimidine derivatives. A typical HPLC method would utilize a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector, as the pyrimidine ring is strongly UV-absorbent. The purity of the compound is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. Commercial suppliers often guarantee purity levels of >95% or >98% as determined by HPLC.

Ultra-High Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but uses columns with smaller particle sizes (<2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity. A UHPLC method for this compound would offer a more efficient way to assess purity and quantify the compound, which is particularly advantageous in high-throughput screening or reaction monitoring applications.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique crucial for the separation, detection, identification, and quantification of this compound and its derivatives in complex mixtures. This method synergistically combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection power of mass spectrometry. tmiclinode.com The output from an LC-MS instrument provides three key dimensions of data for each detected analyte: retention time, mass-to-charge ratio (m/z), and signal intensity. tmiclinode.com

Chromatographic Separation

In a typical LC-MS analysis of pyrimidine derivatives, a reversed-phase high-performance liquid chromatography (HPLC) system is commonly employed. researchgate.net For a polar compound like this compound, which contains amino and hydroxyl groups, a C18 stationary phase is often utilized. The mobile phase generally consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with additives like formic acid to improve peak shape and ionization efficiency. researchgate.net The gradient elution, where the proportion of the organic solvent is increased over time, facilitates the separation of the parent compound from its derivatives and any impurities. The retention time of this compound would be influenced by its polarity; the presence of the iodo-substituent increases its hydrophobicity compared to its non-iodinated counterpart, leading to a potentially longer retention time. researchgate.net

Mass Spectrometric Analysis

Following chromatographic separation, the analyte enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common soft ionization technique used for polar molecules like pyrimidine derivatives, as it typically generates intact protonated molecules [M+H]⁺ with minimal fragmentation. nih.gov For this compound (molecular formula C₄H₄IN₃O), the expected mass-to-charge ratio (m/z) for the protonated molecular ion would be calculated based on the masses of its constituent isotopes.

Tandem mass spectrometry (MS/MS) is employed to elicit structural information through collision-induced dissociation (CID) of a selected precursor ion (e.g., the [M+H]⁺ ion). The resulting fragmentation pattern provides a structural fingerprint of the molecule. While specific experimental data for this compound is not extensively documented in publicly available literature, predictable fragmentation pathways can be inferred based on the analysis of similar halogenated and pyrimidine-based structures. researchgate.net

Key fragmentation events for the [M+H]⁺ ion of this compound would likely involve:

Loss of the Iodine Atom: The carbon-iodine bond is relatively weak and can cleave, leading to the loss of an iodine radical (I•) or hydrogen iodide (HI). This is a common fragmentation pathway for halogenated organic compounds. researchgate.net

Pyrimidine Ring Cleavage: The pyrimidine ring can undergo characteristic fragmentation, often involving the loss of small neutral molecules like HCN, NH₃, or CO. The specific pathway can help confirm the core structure.

Loss of Functional Groups: Fragmentation involving the amino (-NH₂) and hydroxyl (-OH) groups can also occur.

The detailed research findings from an LC-MS/MS analysis would be presented in data tables, summarizing the key parameters for the parent compound and its potential derivatives or metabolites.

Table 1: Predicted LC-MS Parameters for this compound

| Parameter | Expected Value / Characteristic |

| Molecular Formula | C₄H₄IN₃O |

| Monoisotopic Mass | 236.940 g/mol |

| Ionization Mode | ESI Positive |

| Precursor Ion [M+H]⁺ | m/z 237.948 |

| Stationary Phase | Reversed-Phase C18 |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |

| Elution Profile | Gradient |

Table 2: Hypothetical MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound (m/z 237.9)

| Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 111.0 | I• (Iodine radical) | [C₄H₅N₃O]⁺ |

| 110.0 | HI (Hydrogen Iodide) | [C₄H₃N₃O]⁺ |

| 84.0 | I•, HCN | [C₃H₄N₂O]⁺ |

Mechanistic Investigations of Molecular Interactions Research Focused

Structure-Activity Relationship (SAR) Methodologies in Chemical Biology

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity. For 2-amino-6-iodopyrimidin-4-ol, the pyrimidine (B1678525) ring and its substituents at the C2, C4, and C6 positions are the primary determinants of its interaction with biological targets. The core 2-aminopyrimidin-4-ol scaffold is a well-established pharmacophore that can be systematically modified to probe and optimize these interactions.

The iodine atom at the C6 position is of particular strategic importance in SAR studies. It serves as a valuable synthetic handle for introducing a wide array of chemical diversity into the molecule. Through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, the iodo group can be replaced with various aryl, heteroaryl, or alkyl groups. This allows for the systematic exploration of how steric bulk, electronics, and hydrophobicity at this position influence biological activity. For instance, in the development of kinase inhibitors, this position is often explored to access specific pockets within the ATP-binding site of the enzyme, thereby enhancing potency and selectivity.

The amino group at the C2 position and the hydroxyl group at the C4 position (which exists in tautomeric equilibrium with the keto form, pyrimidin-4-one) are crucial for forming key hydrogen bonding interactions with biological macromolecules. These groups can act as both hydrogen bond donors and acceptors, anchoring the molecule within a binding site. SAR studies on related 2-aminopyrimidine (B69317) scaffolds have consistently demonstrated that the precise arrangement and nature of these hydrogen bonding groups are critical for target recognition and affinity. Modifications to the amino group, such as alkylation or acylation, can be used to probe the steric and electronic requirements of the binding pocket.

| Position | Substituent | Potential Role in SAR | Common Modifications |

|---|---|---|---|

| C6 | Iodo | Synthetic handle for diversification, influences steric and electronic properties. | Aryl, heteroaryl, alkyl groups via cross-coupling reactions. |

| C2 | Amino | Hydrogen bond donor/acceptor, key interaction with target. | Alkylation, acylation to probe binding pocket. |

| C4 | Hydroxyl/Oxo | Hydrogen bond donor/acceptor, tautomeric equilibrium can influence binding. | Alkylation of the ring nitrogen or the hydroxyl group. |

Molecular Recognition Studies with Model Systems

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. For this compound, the potential for hydrogen bonding, electrostatic interactions, and halogen bonding dictates its recognition by biological targets such as proteins and nucleic acids.

The 2-amino-4-hydroxypyrimidine core is a bioisostere of the natural nucleobases cytosine and uracil, suggesting its potential to interact with components of the cellular machinery that recognize these structures. The amino and hydroxyl groups can form a Watson-Crick-like hydrogen bonding pattern, allowing for potential intercalation or groove binding with DNA. Studies on similar aminopyrimidine derivatives have shown that they can bind to DNA, and the nature of the substituents on the pyrimidine ring modulates the strength and mode of this binding.

In the context of protein recognition, the amino and hydroxyl groups of this compound are well-suited to interact with the amino acid residues in an enzyme's active site. For example, they can form hydrogen bonds with the backbone amides and carbonyls of the protein or with the side chains of polar amino acids such as serine, threonine, and aspartate.

The iodine atom at the C6 position can also participate in specific non-covalent interactions known as halogen bonds. A halogen bond is an interaction between a halogen atom with an electrophilic region (the σ-hole) and a nucleophilic species, such as a lone pair on a nitrogen or oxygen atom. In a protein binding pocket, this can lead to specific interactions with backbone carbonyls or the side chains of electron-rich amino acids. The strength and directionality of halogen bonds make them a valuable tool in rational drug design for enhancing binding affinity and selectivity.

| Structural Feature | Type of Interaction | Potential Biological Partner |

|---|---|---|

| 2-Amino Group | Hydrogen Bonding (Donor/Acceptor) | Protein backbone, amino acid side chains, DNA bases. |

| 4-Hydroxyl/Oxo Group | Hydrogen Bonding (Donor/Acceptor) | Protein backbone, amino acid side chains, DNA bases. |

| 6-Iodo Group | Halogen Bonding, Steric Interactions | Protein backbone carbonyls, electron-rich amino acid side chains. |

| Pyrimidine Ring | π-π Stacking | Aromatic amino acid side chains (e.g., Phenylalanine, Tyrosine). |

Enzymatic Interaction Studies (focused on mechanisms and pathways)

The 2-aminopyrimidine scaffold is a common feature in a multitude of enzyme inhibitors, particularly those targeting kinases. Kinases play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The this compound structure possesses the key features necessary for interaction with the ATP-binding site of many kinases.

The 2-amino group typically forms a crucial hydrogen bond with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine (B156593) portion of ATP. The hydroxyl group at the C4 position can form additional hydrogen bonds with residues in the active site, further stabilizing the enzyme-inhibitor complex.

The iodine at the C6 position provides a vector for synthetic elaboration to target regions of the active site that are not occupied by ATP, leading to increased potency and selectivity. By replacing the iodine with larger, more complex chemical groups, it is possible to design inhibitors that are highly specific for a particular kinase.

While direct enzymatic studies on this compound are not extensively reported in the literature, its role as a key intermediate in the synthesis of potent kinase inhibitors is well-documented. For example, in the development of inhibitors for Interleukin-1 receptor-associated kinase 4 (IRAK4), a key mediator in inflammatory signaling, the closely related 2,6-diaminopyrimidin-4-one scaffold has been extensively utilized. nih.govnih.gov Structure-enabled design strategies have shown that modifications at the C6 position of this scaffold are critical for achieving high potency and selectivity. nih.govnih.gov

The general mechanism of inhibition by such compounds is competitive inhibition with respect to ATP. The inhibitor binds to the active site of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate protein. This blocks the downstream signaling pathway that is dependent on the activity of that particular kinase.

| Enzyme Class | Potential Interaction Mechanism | Key Structural Features Involved |

|---|---|---|

| Protein Kinases | Competitive inhibition of ATP binding. | 2-Amino group (hinge binding), 4-Hydroxyl group (additional H-bonds), 6-Iodo group (synthetic handle for selectivity). |

| Dihydrofolate Reductase (DHFR) | Potential inhibition by mimicking the pteridine (B1203161) core of folic acid. | 2-Amino and 4-Hydroxyl groups for H-bonding in the active site. |

| Other ATP-dependent enzymes | Competitive inhibition by occupying the adenine-binding pocket. | The 2-aminopyrimidine core as an adenine bioisostere. |

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for 2-Amino-6-iodopyrimidin-4-ol Transformations

The presence of a carbon-iodine (C-I) bond is a key feature of this compound, making it an ideal substrate for cross-coupling reactions. Future research is heavily focused on developing novel catalytic systems to leverage this reactivity for the construction of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are foundational, but emerging research aims to overcome their limitations. A significant area of development is the design of more efficient and robust catalysts that can operate under milder conditions and with lower catalyst loadings. For instance, novel catalytic systems involving palladium complexes with advanced phosphine (B1218219) ligands are being explored to enhance the cross-coupling of heteroaryl iodides. nih.gov One promising direction is the use of catalytic systems that are effective at room temperature, which can help prevent the degradation of sensitive functional groups and reduce energy consumption. nih.gov

Beyond palladium, research into alternative, more sustainable, and cost-effective metal catalysts like copper, nickel, and cobalt is gaining traction. nih.gov These earth-abundant metals offer the potential for developing more economical synthetic routes. For example, cobalt-catalyzed cross-coupling reactions have shown promise for the synthesis of 2-aryldiazines, a class of compounds structurally related to derivatives of this compound. nih.gov The development of catalytic systems that exhibit high functional group tolerance will be critical for the direct use of this multifunctional pyrimidine (B1678525) without the need for extensive protecting group strategies.

| Catalyst Type | Potential Transformation on this compound | Advantages |

| Palladium Complexes | Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination at C6 | High efficiency, well-established reactivity |

| Nickel Catalysts | C-C and C-N bond formation | Lower cost than palladium, unique reactivity |

| Copper Catalysts | Ullmann coupling, C-O and C-S bond formation | Abundant, cost-effective, useful for heteroatom coupling |

| Cobalt Catalysts | Arylation and alkylation reactions | Alternative to precious metals, novel reactivity patterns |

Integration of this compound Synthesis into Automated and Flow Chemistry Platforms

The synthesis and derivatization of heterocyclic compounds are increasingly benefiting from the integration of automated and flow chemistry platforms. These technologies offer significant advantages over traditional batch processing, including improved safety, reproducibility, scalability, and reaction efficiency. nih.gov

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, is particularly well-suited for the synthesis of pyrimidine derivatives. researchgate.netresearchgate.net This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and cleaner reaction profiles. nih.govresearchgate.net For a molecule like this compound, a multi-step synthesis could be telescoped into a single continuous process, minimizing manual handling and purification of intermediates. springerprofessional.de The use of high temperatures and pressures in contained flow systems can accelerate sluggish reactions that are often challenging in batch synthesis. researchgate.net

Automated synthesis platforms, often coupled with high-throughput experimentation, are set to revolutionize the exploration of derivatives of this compound. merckmillipore.comnih.gov These systems can rapidly generate libraries of analogues by systematically varying the reactants coupled to the pyrimidine core. nih.gov This is invaluable for structure-activity relationship (SAR) studies in drug discovery, allowing researchers to quickly identify compounds with optimal biological activity. nih.govbrieflands.com The combination of automated synthesis with integrated purification and analysis accelerates the design-make-test-analyze cycle, significantly shortening drug discovery timelines. nih.gov

Exploration of Sustainable and Green Chemistry Principles in its Production and Utilization

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles to minimize environmental impact. rasayanjournal.co.in The production and utilization of this compound and its derivatives are increasingly being viewed through this lens.

Key green chemistry approaches applicable to pyrimidine synthesis include:

Use of Greener Solvents: Traditional syntheses often rely on hazardous organic solvents. Future methods will prioritize the use of water, ionic liquids, or bio-based solvents, which are less toxic and more environmentally benign. rasayanjournal.co.innih.gov Research has shown that some multi-component reactions for pyrimidine synthesis can be efficiently carried out in aqueous media. jmaterenvironsci.com

Energy Efficiency: Alternative energy sources like microwave irradiation and ultrasound are being used to accelerate reactions, often leading to shorter reaction times, higher yields, and cleaner products compared to conventional heating. rasayanjournal.co.injmaterenvironsci.commdpi.com

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of reagents is preferred over stoichiometric ones to reduce waste and improve atom economy. rasayanjournal.co.in This includes the use of heterogeneous catalysts that can be easily recovered and reused.

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example, using techniques like ball milling or "grindstone chemistry," represents a significant step towards greener processes by eliminating solvent waste entirely. rasayanjournal.co.inresearchgate.net

The application of these principles will not only make the synthesis of this compound more environmentally friendly but also potentially more cost-effective. rasayanjournal.co.in

Advanced Methodologies for the Functionalization and Diversification of Pyrimidine Scaffolds

While the iodine atom provides a reliable handle for functionalization, advanced methodologies are emerging that allow for the modification of other positions on the pyrimidine ring, offering new avenues for structural diversification.

One of the most promising areas is direct C-H bond functionalization . This strategy involves the selective activation and transformation of carbon-hydrogen bonds, which are ubiquitous in organic molecules. researchgate.netacs.org For the pyrimidine core, this could allow for the introduction of new substituents at positions that are otherwise difficult to access, without the need for pre-functionalized starting materials. While electrophilic C-substitution on the pyrimidine ring is typically challenging, directed metalation and radical-based Minisci-type reactions are viable strategies being explored. nih.govwikipedia.org

Another innovative approach is the deconstruction-reconstruction strategy . nih.govnih.govresearchgate.net This method involves chemically opening the pyrimidine ring to form a linear intermediate, which can then be recyclized with different building blocks to create a wide array of new heterocyclic scaffolds, including modified pyrimidines, pyridines, or pyrazoles. nih.govdigitellinc.com This "scaffold hopping" technique is a powerful tool in medicinal chemistry for exploring novel chemical space and optimizing the properties of a lead compound. researchgate.net Such a strategy could transform a complex molecule containing the this compound core into diverse new structures that would be difficult to synthesize through traditional methods. nih.govnih.gov

| Methodology | Description | Potential Application on the Pyrimidine Scaffold |

| Direct C-H Functionalization | Activation and substitution of a C-H bond. | Introduction of aryl, alkyl, or other groups at the C5 position. |

| Deconstruction-Reconstruction | Ring-opening to an intermediate followed by recyclization. | Conversion of the pyrimidine core into other heterocycles (e.g., pyridines, pyrazoles). nih.gov |

| Ring Transformation | Reaction of the pyrimidine with nucleophiles to form a new ring system. | Synthesis of fused systems like pyrimido[4,5-d]pyrimidines. rsc.org |

| Photoredox Catalysis | Use of light to enable novel bond formations via radical intermediates. | Mild conditions for alkylation or arylation at various positions. |

Design Strategies for Novel Chemical Entities Incorporating the this compound Moiety

The 2-aminopyrimidine (B69317) framework is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, particularly protein kinase inhibitors. mdpi.comnih.gov The strategic incorporation of the this compound moiety into novel chemical entities is a major focus of future drug discovery efforts.

Design strategies are guided by an understanding of structure-activity relationships (SAR), where systematic modifications to the molecule are correlated with changes in biological activity. nih.govtandfonline.com The 2-amino group often serves as a key hydrogen bond donor, mimicking the adenine (B156593) core of ATP to interact with the hinge region of protein kinases. rsc.org The C4-ol group can act as both a hydrogen bond donor and acceptor. The C6-iodo position is the primary point for diversification, where different aryl, alkyl, or heterocyclic groups can be introduced via cross-coupling to probe the binding pocket of a biological target and optimize potency, selectivity, and pharmacokinetic properties. ijpsjournal.comrjptonline.orgresearchgate.net

Computational tools like molecular docking are integral to modern design strategies. ijpsjournal.comrjptonline.org These methods allow researchers to model how derivatives of this compound might bind to a target protein, helping to prioritize which compounds to synthesize. This in silico approach saves time and resources by focusing on molecules with the highest probability of success. rjptonline.org Furthermore, the concept of bioisosteric replacement , where one functional group is replaced by another with similar physical or chemical properties, is a key strategy. nih.govresearchgate.net The iodine at the C6 position could be replaced with other groups to fine-tune the molecule's properties, or the entire pyrimidine core could be used as a bioisostere for other heterocyclic systems like purines or imidazopyrimidines. nih.gov

Q & A

Q. What safety protocols are critical when handling this compound?

- Guidelines : Follow OSHA standards for iodinated compounds: use fume hoods, PPE (gloves, goggles), and avoid skin contact. Monitor iodine vapor release using FTIR. Dispose of waste via halogen-specific protocols () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.